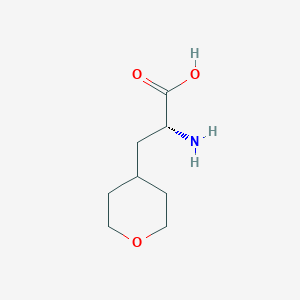

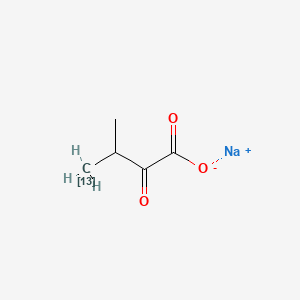

![molecular formula C16H21BO4 B3320105 7-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b]oxepin-5-one CAS No. 1204333-25-4](/img/structure/B3320105.png)

7-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b]oxepin-5-one

Vue d'ensemble

Description

The compound “7-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b]oxepin-5-one” is a chemical substance that is often used in the preparation of pharmaceuticals and chemical intermediates . It contains a pinacolborate group (tetramethyl dioxaboranyl, Bpin) which is a significant feature of its structure .

Synthesis Analysis

The synthesis of this compound can be achieved through substitution reactions . The structure of the compound is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .Molecular Structure Analysis

The molecular structure of the compound is confirmed by X-ray diffraction . The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment .Physical And Chemical Properties Analysis

The compound has a molecular weight of 263.10 . Other physical and chemical properties such as density, melting point, boiling point, flash point, vapor pressure, and refractive index are not available in the current data.Applications De Recherche Scientifique

Organic Synthesis

This compound is an important intermediate in organic synthesis . It can be synthesized through nucleophilic and amidation reactions . Due to its high stability, low toxicity, and high reactivity in various transformation processes, it is widely used in the organic synthesis of drugs .

Enzyme Inhibitors

In drug application research, this compound is usually used as an enzyme inhibitor . Enzyme inhibitors are substances that bind to enzymes and decrease their activity. By binding to enzymes’ active sites, inhibitors reduce the compatibility of substrate and enzyme and therefore inhibit the reaction.

Ligand Drugs

This compound can also be used as a specific ligand drug . Ligand drugs are a type of drug that binds to a target protein and modulates its function, leading to a therapeutic benefit to the patient.

Anticancer Drugs

In addition to treating tumors and microbial infections, this compound can also be used to treat anticancer drugs . It can be used in the synthesis of anticancer drugs, contributing to the fight against various types of cancer.

Fluorescent Probes

This compound can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . This is particularly useful in biological and chemical research, where these probes can help visualize or detect specific components of a complex biomolecule network.

Drug Carriers

Boronic ester bonds, which this compound can form, are widely used in the construction of stimulus-responsive drug carriers . These carriers can load anti-cancer drugs, insulin, and genes, and the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .

Polymer Synthesis

This compound is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units . These copolymers have potential applications in the field of optoelectronics.

Borylation of Arenes

This compound can be used as a reagent to borylate arenes . Borylation is a chemical process that introduces a boron atom into a molecule. The borylated products are useful intermediates in organic synthesis, especially in the synthesis of pharmaceuticals and agrochemicals.

Orientations Futures

The compound can be used as a reagent to borylate arenes and to prepare fluorenylborolane . It can also be used in the synthesis of intermediates for generating conjugated copolymers . Furthermore, it can be aromatized at the C5 position through the Suzuki–Miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type .

Propriétés

IUPAC Name |

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzoxepin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BO4/c1-15(2)16(3,4)21-17(20-15)11-7-8-14-12(10-11)13(18)6-5-9-19-14/h7-8,10H,5-6,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRWFZJHRDJEAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60703929 | |

| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1-benzoxepin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b]oxepin-5-one | |

CAS RN |

1204333-25-4 | |

| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1-benzoxepin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

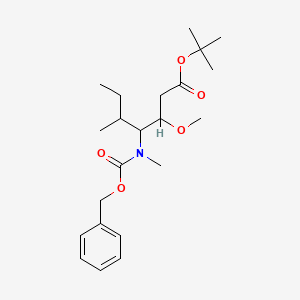

![6-bromo-N-(cyclohexylmethoxy)imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B3320045.png)

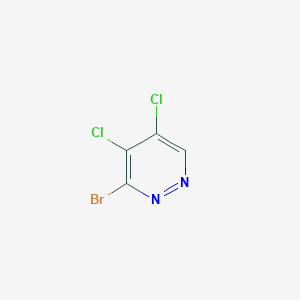

![(E)-7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one O-2,2,2-trifluoroethyl oxime](/img/structure/B3320053.png)

![4-{[(2,2-Difluoro-6-oxo-2H,6H-[1,3]dioxolo[4,5-f]indol-7-yl)amino]oxy}butanoic acid](/img/structure/B3320061.png)

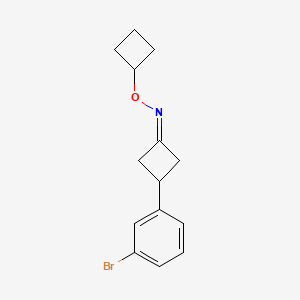

![3-[(Cyclobutyloxy)amino]-6-ethyl-2H-indol-2-one](/img/structure/B3320071.png)

![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine-4-carbonitrile](/img/structure/B3320113.png)

![2-[5-Amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]-3,4,5,6,7,8-hexahydroquinazolin-4-one](/img/structure/B3320121.png)